molecular formula C23H14BrFN2O3 B11130696 1-(3-Bromophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11130696
M. Wt: 465.3 g/mol
InChI Key: WRLVYSCNNZBKPS-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a bromophenyl group at position 1, a fluorine atom at position 7, and a 4-methylpyridin-2-yl moiety at position 2. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s molecular formula is C23H14BrFN2O3, with a molecular weight of 464.9 g/mol (calculated based on atomic weights) .

The chromeno-pyrrole scaffold is known for its planar aromatic system, which facilitates π-π stacking interactions, while the bromine and fluorine substituents enhance lipophilicity and metabolic stability.

Properties

Molecular Formula

C23H14BrFN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

1-(3-bromophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14BrFN2O3/c1-12-7-8-26-18(9-12)27-20(13-3-2-4-14(24)10-13)19-21(28)16-11-15(25)5-6-17(16)30-22(19)23(27)29/h2-11,20H,1H3

InChI Key

WRLVYSCNNZBKPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMOPHENYL)-7-FLUORO-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMOPHENYL)-7-FLUORO-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activity due to its unique structural features, which are conducive to interactions with biological targets. Research indicates that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones can exhibit:

  • Anticancer Activity : Compounds in this class have been studied for their ability to inhibit cancer cell proliferation. The presence of halogen substituents (like bromine) and electron-withdrawing groups enhances their potency against various cancer cell lines .
  • Analgesic and Sedative Properties : Related compounds have shown potential as analgesics and sedatives. The structural similarity suggests that 1-(3-Bromophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also possess these properties .

Synthetic Methodologies

The synthesis of 1-(3-Bromophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through various multicomponent reactions (MCRs). These methods allow for the efficient generation of complex heterocycles with diverse substituents:

  • Multicomponent Reactions : Recent studies have demonstrated the effectiveness of MCRs in synthesizing libraries of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives with high yields and purity. This approach facilitates the exploration of structure-activity relationships (SAR) in drug design .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of related compounds revealed that specific structural modifications could lead to enhanced cytotoxicity against breast cancer cells. The study utilized a series of synthesized dihydrochromeno derivatives and assessed their effects on cell viability and apoptosis induction .

Case Study 2: Analgesic Properties

In another research effort focused on analgesic activity, derivatives similar to 1-(3-Bromophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione were evaluated in animal models. The findings indicated a significant reduction in pain responses compared to control groups, suggesting a potential pathway for developing new analgesics based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(3-BROMOPHENYL)-7-FLUORO-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 3-Bromophenyl (1), 7-Fluoro (7), 4-MePy (2) C23H14BrFN2O3 464.9 Reference
1-(3-Bromophenyl)-7-methyl-... (Ev3) 3-Bromophenyl (1), 7-Methyl (7), 4-MePy (2) C24H17BrN2O3 461.3 Methyl replaces fluorine at C7
1-(4-Bromophenyl)-7-fluoro-... (Ev1) 4-Bromophenyl (1), 7-Fluoro (7), 6-MePy (2) C23H14BrFN2O3 464.9 Bromine at phenyl C4; pyridine C6 methyl
1-(3-Chlorophenyl)-7-methyl-... (Ev8) 3-Chlorophenyl (1), 7-Methyl (7), 4-MePy (2) C24H17ClN2O3 416.9 Chlorine replaces bromine at phenyl C3
1-(4-Methoxyphenyl)-7-fluoro-... (Ev15) 4-Methoxyphenyl (1), 7-Fluoro (7), 4-MePy (2) C24H17FN2O4 428.4 Methoxy replaces bromine; increased polarity

Key Observations:

Halogen Effects: Bromine (van der Waals radius: 1.85 Å) at the phenyl C3 position in the target compound enhances hydrophobic interactions compared to chlorine (1.75 Å) in its analog (Ev8).

Pyridine Substituents: The 4-methylpyridine group (target) vs. The 4-methyl group may better align with hydrophobic pockets in biological targets .

Phenyl Ring Modifications : Methoxy substituents (Ev15) increase polarity and electron-donating effects, contrasting with bromine’s electron-withdrawing nature. This impacts solubility and target binding .

Table 2: Property Comparison

Compound LogP (Predicted) Solubility (mg/mL) Reported Biological Activity
Target Compound 3.2 0.12 Anticancer (in vitro IC50: 1.8 µM)
1-(3-Bromophenyl)-7-methyl-... (Ev3) 3.5 0.08 Antimicrobial (MIC: 4 µg/mL)
1-(4-Bromophenyl)-7-fluoro-... (Ev1) 3.1 0.15 Anti-inflammatory (COX-2 inhibition)
1-(3-Chlorophenyl)-7-methyl-... (Ev8) 3.0 0.20 Antiviral (EC50: 2.5 µM)

Key Observations:

  • Lipophilicity : The target compound’s LogP (3.2) balances membrane permeability and aqueous solubility, outperforming the more lipophilic 7-methyl analog (LogP: 3.5) .
  • Bioactivity : Fluorine at C7 correlates with enhanced anticancer activity (IC50: 1.8 µM) compared to methyl-substituted analogs, likely due to improved target affinity and metabolic resistance .

Biological Activity

The compound 1-(3-bromophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS Number: 847182-51-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20BrFN2O3C_{23}H_{20}BrFN_2O_3 with a molecular weight of 471.3 g/mol. The structure features a chromeno-pyrrole framework, which is significant for its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures to the chromeno[2,3-c]pyrrole class exhibit notable antioxidant properties . These compounds are believed to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Inhibition of Viral Proteases

One of the promising activities of related compounds is their ability to inhibit viral proteases. For instance, pyranonigrin A, a related structure, has shown potent inhibition against the main protease (Mpro) of SARS-CoV-2. This suggests that the chromeno[2,3-c]pyrrole derivatives might also possess antiviral properties that warrant further investigation .

Glucokinase Activation

Another significant biological activity associated with similar chromeno derivatives is their role as glucokinase activators . This mechanism may have implications in the treatment of diabetes by enhancing glucose metabolism and insulin sensitivity .

Synthesis and Testing

A study conducted on the synthesis of various 1,2-dihydrochromeno[2,3-c]pyrrole derivatives demonstrated a high success rate (92%) in obtaining target compounds under mild conditions. These compounds were screened for biological activity, revealing several with promising antioxidant and enzyme-modulating effects .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been performed on related compounds. The presence of specific substituents such as bromine and fluorine significantly influences the biological activity. For instance, fluorinated derivatives often exhibit enhanced binding affinity to biological targets compared to their non-fluorinated counterparts .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
Pyranonigrin APyranoquinoneMpro Inhibition
Chromeno[2,3-c]pyrroleDihydrochromeneAntioxidant
Fluoro-Pyrrolo CompoundsPyrrolo-pyrimidineCRHR1 Affinity

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